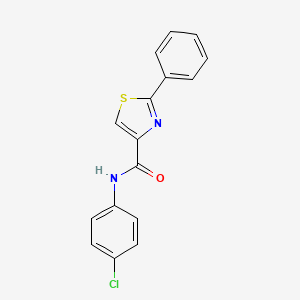

N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)18-15(20)14-10-21-16(19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSYJVBVXRWNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

Phenacyl bromide (α-bromoacetophenone) reacts with thiourea in ethanol under reflux to yield 2-phenylthiazole-4-carboxylic acid ethyl ester. The reaction proceeds via nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of the haloketone, followed by cyclization.

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to 2-phenylthiazole-4-carboxylic acid using aqueous sodium hydroxide (10% w/v) under reflux.

Typical Procedure :

Amidation with 4-Chloroaniline

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with 4-chloroaniline in dry dichloromethane (DCM) with triethylamine as a base.

Optimized Parameters :

- Activation : SOCl₂ (1.2 equiv), 60°C, 2 hours

- Coupling : 4-Chloroaniline (1.1 equiv), DCM, 0°C → RT, 12 hours

- Yield : 75–85%.

Oxidation of Thiazolidine Intermediate

This method adapts a protocol for thiazole-4-carboxylic acid synthesis, modified to introduce a 2-phenyl substituent.

Thiazolidine Formation

L-Cysteine hydrochloride reacts with benzaldehyde (instead of formaldehyde) in methanol under acidic conditions to form 2-phenylthiazolidine-4-carboxylic acid.

Key Steps :

Esterification and Oxidation

The thiazolidine-4-carboxylic acid is esterified with methanol/HCl gas to the methyl ester, followed by oxidation with MnO₂ in acetonitrile to yield 2-phenylthiazole-4-carboxylate.

Oxidation Conditions :

Hydrolysis and Amidation

The ester is hydrolyzed to the carboxylic acid and coupled with 4-chloroaniline as described in Section 1.3.

Coupling of Preformed Thiazole-4-Carboxylic Acid

Synthesis of 2-Phenylthiazole-4-Carboxylic Acid

Alternative routes include the Gewald reaction or cyclization of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with thiourea derivatives.

Example :

Direct Amidation

The carboxylic acid is activated using carbodiimides (e.g., EDCl/HOBt) and coupled with 4-chloroaniline in acetonitrile.

EDCl/HOBt Protocol :

- Coupling Agents : EDCl (1.1 equiv), HOBt (1.1 equiv)

- Solvent : Acetonitrile

- Time : 24 hours, RT

- Yield : 50–60%.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch Synthesis | High regioselectivity; scalable | Requires toxic α-haloketones | 70–85% |

| Thiazolidine Oxidation | Mild conditions; uses inexpensive reagents | Multi-step; moderate oxidation yields | 65–80% |

| Direct Coupling | Avoids intermediate steps | Low yields without optimization | 50–60% |

Characterization and Validation

Synthetic batches are validated via:

Industrial and Environmental Considerations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Halogen Substituent Effects

- N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide (): Replacing the 4-chlorophenyl group with 4-fluorophenyl introduces a smaller, more electronegative halogen. While fluorine’s electron-withdrawing effect may enhance metabolic stability, studies on similar compounds (e.g., maleimide derivatives) suggest minimal impact on inhibitory potency when halogens (F, Cl, Br, I) are interchanged at the para position .

- 2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide (): This analog replaces the phenyl group at position 2 of the thiazole with a second chlorophenyl group and adds fluorine atoms to the amide’s aryl ring.

Non-Halogenated Aromatic Modifications

- 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (): Substituting the phenyl group with a benzyl moiety and introducing a methoxy group on the amide’s aryl ring may alter steric and electronic profiles. Methoxy groups can enhance solubility via hydrogen bonding but reduce metabolic stability due to demethylation pathways .

Thiazole Core Modifications

Thiazole vs. Thiazine/Oxazine Hybrids

Compounds like 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide () and thiazino-oxazine triones () demonstrate that replacing the thiazole with fused or expanded heterocycles (e.g., thienopyridine, thiazino-oxazine) can drastically alter bioactivity. For instance, pyridine-thiazole hybrids in exhibit superior insecticidal activity against cowpea aphid compared to acetamiprid, suggesting that ring fusion enhances target engagement .

Positional Isomerism

- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Shifting the chlorophenyl group to position 4 of the thiazole and introducing a Schiff base substituent at position 2 creates a planar, conjugated system. Such modifications are linked to cyclin-dependent kinase inhibition in related structures, highlighting the importance of substitution geometry .

Insecticidal Activity

While direct data on N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide are lacking, structurally similar compounds in and show potent insecticidal effects. For example, pyridine-thiazole hybrids achieve 80–90% aphid mortality at 500 ppm, outperforming commercial insecticides like acetamiprid. The thiazole ring’s sulfur atom may contribute to chitin synthesis disruption or acetylcholine receptor antagonism .

Enzyme Inhibition

In , para-halogenated phenyl maleimides (e.g., 4-Cl, 4-Br) show consistent inhibition of monoacylglycerol lipase (MGL) with IC50 values of 4–7 μM, indicating that halogen type has negligible impact on potency. This suggests that this compound could similarly target enzymes with tolerance for halogen variations .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP estimated using ChemDraw or similar tools.

Key Research Findings

Ring Fusion Advantages: Thiazole-pyridine hybrids exhibit enhanced insecticidal activity compared to monocyclic thiazoles, likely due to improved π-π stacking or hydrogen bonding .

Solubility Trade-offs : Increased halogenation or lipophilic substituents (e.g., benzyl groups) may improve membrane penetration but reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of benzanilides, characterized by an anilide group where the carboxamide is substituted with a benzene ring. The thiazole ring structure contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, demonstrating potential as a therapeutic agent in treating infections. The mechanism of action typically involves binding to active sites on microbial targets, disrupting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that while it may not outperform established chemotherapeutics like doxorubicin, it still exhibits promising cytotoxic effects:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Lower than doxorubicin |

| Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Lower than doxorubicin |

| MCF-7 (Breast Cancer) | Not effective | Resistant |

In particular, compounds with specific substituents showed higher activity against neuroblastoma and hepatocarcinoma cell lines .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This inhibition is crucial for reducing inflammation and oxidative stress in various disease models .

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Antimicrobial Mechanism : Involves binding to microbial enzymes or receptors.

- Anticancer Mechanism : Induction of apoptosis through caspase activation.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes and reduction of nitric oxide levels.

Comparative Analysis with Similar Compounds

This compound's activity can be compared with other thiazole derivatives:

| Compound | Activity |

|---|---|

| N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Antiviral |

| N-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl-carboxamide | Antitubercular |

| Indole derivatives | Antiviral and anticancer |

The distinct thiazole ring structure provides unique chemical properties that differentiate it from other similar compounds .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole derivatives in various applications:

- Cytotoxicity Studies : A series of phenylthiazole derivatives were synthesized and tested against cancerous cell lines, showing varying degrees of efficacy .

- Inflammatory Response Studies : Compounds demonstrated significant inhibition of cytokine release in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the established synthesis protocols for N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-chloroaniline with a thiazole precursor (e.g., 2-phenyl-1,3-thiazole-4-carbonyl chloride) under anhydrous conditions using solvents like dichloromethane or dimethylformamide .

- Step 2 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key Considerations : Temperature control (60–80°C) and pH adjustment (neutral to mildly acidic) minimize side reactions like hydrolysis of the carboxamide group .

Advanced: How should researchers address contradictions in reported bioactivity data for thiazole carboxamide derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. To resolve these:

- Structural Validation : Confirm compound identity using -/-NMR and high-resolution mass spectrometry (HRMS) to rule out impurities .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, ATP concentration in kinase assays) .

- SAR Analysis : Compare with analogs (e.g., methoxy vs. chloro substituents) to identify structure-activity trends (see Table 1 in ).

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10–11 ppm); -NMR confirms carbonyl (C=O, ~165 ppm) and thiazole carbons .

- X-ray Crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles, confirming planar thiazole and chlorophenyl moieties (RMSD < 0.02 Å) .

- Mass Spectrometry : HRMS (ESI-TOF) validates the molecular ion [M+H] at m/z 343.05 .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Use Pd/C or Cu(I) catalysts for Suzuki couplings or cyclization steps to improve efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and reduce byproducts .

- In-line Analytics : Employ HPLC-MS to monitor intermediate formation and adjust stoichiometry in real time .

Basic: What pharmacological targets are hypothesized for this compound?

- Kinase Inhibition : Thiazole carboxamides often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via H-bonding with the carboxamide group .

- Antimicrobial Activity : The 4-chlorophenyl moiety may disrupt bacterial membrane proteins (e.g., penicillin-binding proteins) .

- Cytotoxicity Screening : Preliminary MTT assays in cancer cell lines (IC values) guide target prioritization .

Advanced: What strategies ensure reproducibility in crystallographic data for structural publications?

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize absorption errors .

- Refinement Protocols : Apply TWIN/BASF commands in SHELXL for twinned crystals and validate with R < 5% .

- Deposition Standards : Adopt CIF checklists (IUCr) to report H-atom positions and displacement parameters .

Basic: How does the structure-activity relationship (SAR) of this compound compare to analogs?

| Modification | Impact on Activity | Source |

|---|---|---|

| 4-Cl → 4-OCH | Reduced lipophilicity; lower kinase inhibition | |

| Thiazole → Oxazole | Loss of H-bonding capacity; decreased potency | |

| N-Methylation | Enhanced metabolic stability |

Advanced: How can computational modeling enhance mechanistic studies?

- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., PDB: 1M17) .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-target complexes .

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC values to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.